molecular formula C9H14O3 B14513747 3-Methyl-5-(prop-2-enoxymethyl)oxolan-2-one CAS No. 62668-37-5

3-Methyl-5-(prop-2-enoxymethyl)oxolan-2-one

Cat. No.: B14513747
CAS No.: 62668-37-5
M. Wt: 170.21 g/mol
InChI Key: NJFWZKIOMPBTCY-UHFFFAOYSA-N
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Description

3-Methyl-5-(prop-2-enoxymethyl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring structure containing an oxygen atom and various substituents, including a methyl group and a prop-2-enoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(prop-2-enoxymethyl)oxolan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-2-oxopropyl oxolane with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(prop-2-enoxymethyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted oxolanes.

Scientific Research Applications

3-Methyl-5-(prop-2-enoxymethyl)oxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(prop-2-enoxymethyl)oxolan-2-one involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(prop-2-enoxymethyl)oxolan-2-one is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry, distinguishing it from other similar compounds.

Properties

CAS No.

62668-37-5

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

3-methyl-5-(prop-2-enoxymethyl)oxolan-2-one

InChI

InChI=1S/C9H14O3/c1-3-4-11-6-8-5-7(2)9(10)12-8/h3,7-8H,1,4-6H2,2H3

InChI Key

NJFWZKIOMPBTCY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC1=O)COCC=C

Origin of Product

United States

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